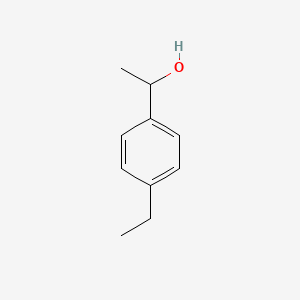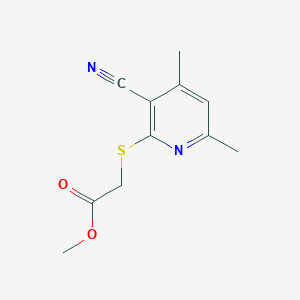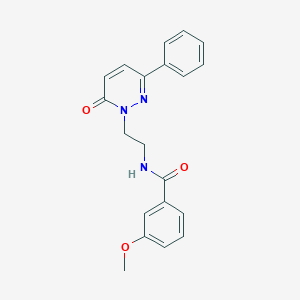
3-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond and modifications to the alkyl chain linking the benzamide moiety to a heterocyclic ring, such as a piperazine or pyridazine ring. For instance, the synthesis of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide was achieved by treating a phthalimide precursor with isopropylamine in dimethylformamide at room temperature . This suggests that similar synthetic routes could be employed for the synthesis of "3-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel benzamide compound was analyzed using X-ray diffraction, indicating crystallization in a triclinic system with specific lattice constants . Density functional theory (DFT) calculations were used to determine the geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. These methods could be applied to determine the molecular structure of "this compound" and predict its reactivity and stability.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by modifications to their chemical structure. For instance, changes to the amide bond and the intermediate alkyl chain can affect the compound's affinity for dopamine D(4) receptors . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . These analyses can provide insights into the types of chemical reactions that "this compound" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and pharmacokinetic parameters, are crucial for their potential therapeutic applications. A bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to quantify a glyburide analogue in mouse plasma and whole blood, indicating the importance of such methods in evaluating the pharmacokinetics of these compounds . The antioxidant properties of benzamide derivatives can also be determined using assays such as the DPPH free radical scavenging test . These methods could be adapted to assess the properties of "this compound."
科学的研究の応用
Synthetic Methods and Chemical Properties
Synthetic Approaches : Research has explored synthetic routes for related compounds, such as the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. These methods involve Diels-Alder reactions, substitutions, and further treatments to introduce acyclo sugar moieties, highlighting the chemical versatility and potential for generating novel compounds for further research applications (Meerpoel, Joly, & Hoornaert, 1993).
Chemical Properties and Reactions : Another study focused on the synthesis and evaluation of benzamides and related compounds as potential neuroleptics. This research emphasizes the correlation between structure and activity, demonstrating the importance of chemical modifications in discovering new biological activities (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Potential Biological Activities
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and shown to have analgesic and anti-inflammatory activities. These compounds were screened as COX-1/COX-2 inhibitors, demonstrating significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties : Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds showed significant antibacterial and antifungal activity, indicating the potential of benzamide derivatives in developing new antimicrobial agents (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).
特性
IUPAC Name |
3-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-5-8-16(14-17)20(25)21-12-13-23-19(24)11-10-18(22-23)15-6-3-2-4-7-15/h2-11,14H,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZMHGALDREPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


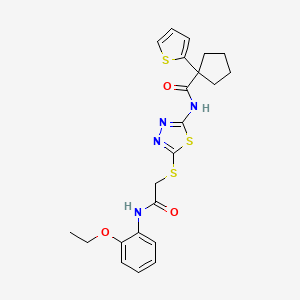
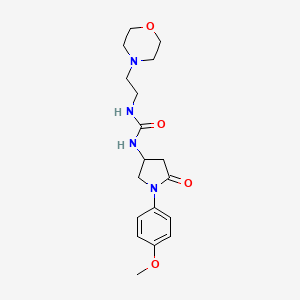
![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)
![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
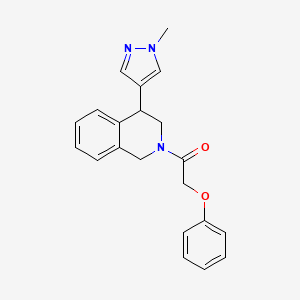
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)

![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)
